Divergent Reactivity in Mixed Anhydride Formation: Phosphorylating vs. Acylating Agent
The mixed anhydride of AMP and 2,4,6-triethylbenzoic acid (Compound IV) functions exclusively as a phosphorylating agent, a mechanistic outcome that differs fundamentally from the mixed anhydride of AMP and 2,4,6-trimethylbenzoic acid (mesitoic acid; Compound MsCOpA), which acts as an acylating agent [1]. This is not a matter of degree but a complete switch in chemical role. Additionally, in biological assays, Compound IV acts as a reversible inhibitor of Ca-ATPase of heavy meromyosin, contrasting with the tri-bromo analog (Compound III) which is an irreversible inhibitor [1]. This mechanistic divergence underscores that the steric bulk of the ethyl groups, as opposed to methyl groups, critically alters the electrophilic character and subsequent nucleophilic attack pathway.
| Evidence Dimension | Reaction outcome with nucleophiles (amines, alcohol, water) |
|---|---|
| Target Compound Data | Phosphorylating agent |
| Comparator Or Baseline | 2,4,6-Trimethylbenzoic acid (mesitoic acid) mixed anhydride: Acylating agent |
| Quantified Difference | Complete mechanistic switch (qualitative) |
| Conditions | Reactions of mixed anhydrides of AMP and respective benzoic acid with nucleophiles. |
Why This Matters
For researchers requiring site-specific phosphorylation in nucleotide chemistry or probing enzyme inhibition mechanisms, 2,4,6-triethylbenzoic acid offers a unique and predictable reactivity profile unavailable from its methyl analog.
- [1] Tret'yakova, S.S.; Sokolova, N.I.; Risnik, V.M.; Petushkova, E.V.; Shabarova, Z.A. Synthesis and properties of mixed anhydrides of AMP and sterically hindered aromatic carboxylic acids. Bioorganicheskaya Khimiya 1981, 7(8), 1218-1223. View Source
